1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine
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Overview
Description
1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE is a complex organic compound that features both sulfonyl and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding amines .
Scientific Research Applications
1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE exerts its effects involves interaction with specific molecular targets. The sulfonyl groups can interact with enzymes and receptors, modulating their activity. The piperazine ring may also play a role in binding to biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-DIMETHOXYPHENYL)SULFONYL-4-(2-METHOXYPHENYL)PIPERAZINE
- 1-(3,4-DIMETHOXYPHENYL)SULFONYL-4-(THIOPHEN-2-YLMETHYL)PIPERAZINE
Uniqueness
1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE is unique due to the presence of both 3,4-dimethoxyphenyl and 2-thienylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20N2O6S3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C16H20N2O6S3/c1-23-14-6-5-13(12-15(14)24-2)26(19,20)17-7-9-18(10-8-17)27(21,22)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
RUFVJHLORVSADF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OC |
Origin of Product |
United States |
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